

Assessing the Translational Potential of Doramapimod: A Comparative Guide

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Compound of Interest		
Compound Name:	Doramapimod	
Cat. No.:	B1670888	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of **Doramapimod** (also known as BIRB 796), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a critical resource for researchers in inflammation, immunology, and oncology.

Introduction to Doramapimod and the p38 MAPK Pathway

Doramapimod is a small molecule inhibitor that targets the p38 MAPK, a key enzyme in cellular signaling pathways. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] It plays a central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β), making it an attractive therapeutic target for a wide range of inflammatory diseases.[3][4] **Doramapimod** has been investigated in numerous preclinical and clinical studies for conditions ranging from rheumatoid arthritis to sepsis and, more recently, COVID-19.[5][6][7]

Mechanism of Action

Doramapimod is a highly potent and selective pan-inhibitor of p38 MAPK isoforms (α , β , γ , δ). [8] Unlike many kinase inhibitors that compete with ATP at the enzyme's active site,

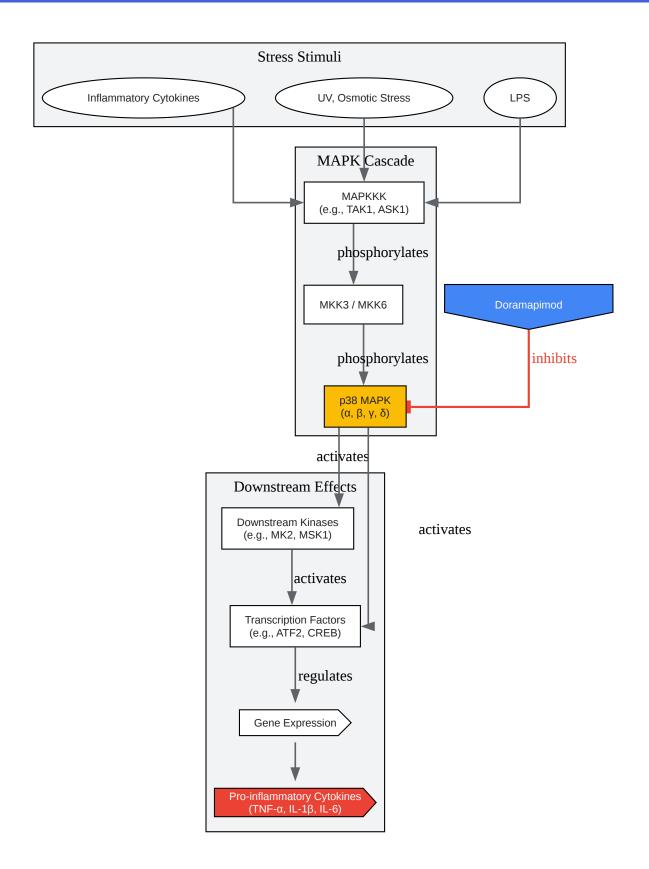




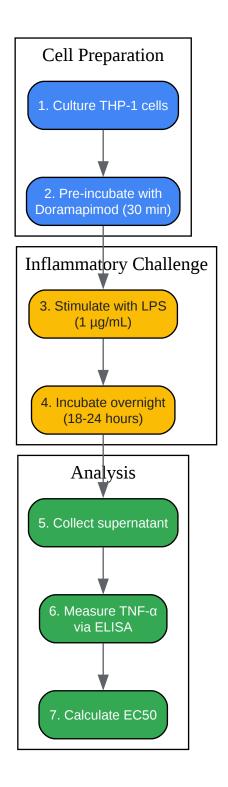


Doramapimod binds to an allosteric, or distinct, site on the p38α kinase.[4][9] This unique binding mechanism induces a significant conformational change in the enzyme, locking it in an inactive state and preventing its activation by upstream kinases.[4][9] This mode of action contributes to its high affinity and slow dissociation rate.

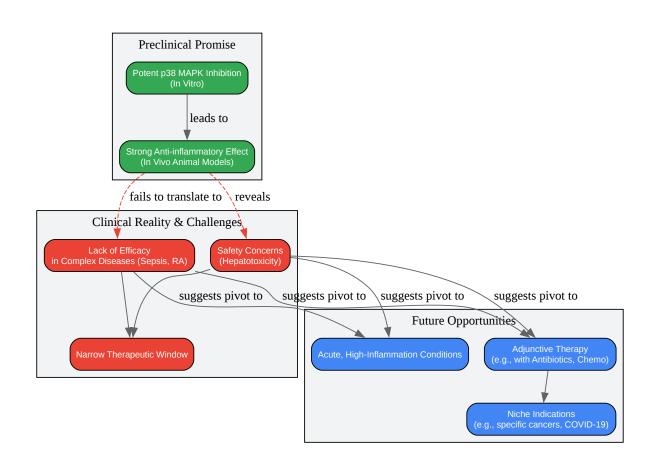












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